N'-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene and naphthyl groups.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Substituted derivatives at the benzylidene position.
Scientific Research Applications
N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3-Dimethoxybenzylidene)-3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,3-Dimethoxybenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,3-Dimethoxybenzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2,3-Dimethoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-29-21-9-5-8-18(22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)17-11-10-15-6-3-4-7-16(15)12-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
DGAKBPMPCIIPJE-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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